

Application Note: Comprehensive Characterization of 3-Chlorobenzaldehyde Oxime

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Compound of Interest

Compound Name: 3-Chlorobenzaldehyde oxime

CAS No.: 34158-71-9

Cat. No.: B1353261

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzaldehyde oxime is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. As with any compound intended for use in drug development and other high-purity applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a detailed guide to the key analytical techniques for the comprehensive characterization of **3-chlorobenzaldehyde oxime**, offering both theoretical insights and practical, step-by-step protocols.

The inherent reactivity of the oxime functional group, coupled with the presence of a halogenated aromatic ring, necessitates a multi-faceted analytical approach. This guide will delve into spectroscopic and chromatographic methods that, when used in concert, provide a complete analytical profile of the molecule.

Physicochemical Properties

A foundational understanding of the basic properties of **3-chlorobenzaldehyde oxime** is essential before commencing any analytical work.

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO	[1][2]
Molecular Weight	155.58 g/mol	[1][2]
Appearance	White solid	[3]
Melting Point	Exists as (E) and (Z) isomers with different melting points	[3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for confirmation of the molecular structure and identification of impurities.

A. Rationale and Key Considerations

For **3-chlorobenzaldehyde oxime**, ¹H NMR will reveal the characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The substitution pattern on the benzene ring can be confirmed by the coupling patterns and chemical shifts of the aromatic protons. ¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbon of the C=N bond. The presence of geometric isomers (E and Z) can often be distinguished by slight differences in the chemical shifts of the nuclei near the oxime functional group.[3]

B. Experimental Workflow: NMR Analysis

Caption: Workflow for IR spectroscopic analysis.

C. Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of **3-chlorobenzaldehyde oxime** in an agate mortar.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Gently grind the mixture until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Data Interpretation:
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

D. Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibrational Mode
O-H	3303	Stretching (oxime)
C-H (aromatic)	~3000-3100	Stretching
C=N	~1600-1650	Stretching (oxime)
C=C (aromatic)	~1400-1600	Ring stretching
C-Cl	~700-800	Stretching

Note: The broadness of the O-H stretch can vary depending on hydrogen bonding.

[4]

III. Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. [5] For **3-chlorobenzaldehyde oxime**, MS can confirm the elemental composition and help in identifying related impurities.

A. Rationale and Key Considerations

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ($[M]^+$) confirms the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, serving as a key diagnostic feature. [6]

B. Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for mass spectrometric analysis.

C. Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

- Sample Introduction:
 - For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
 - For direct insertion probe analysis, a small amount of the solid sample can be used.
- Instrument Parameters (Typical EI-MS):
 - Ionization Energy: 70 eV
 - Source Temperature: 200-250 °C
 - Mass Range: 50-300 amu
- Data Interpretation:
 - Identify the molecular ion peak ($[M]^+$) and the peak corresponding to the ^{37}Cl isotope ($[M+2]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

D. Expected Mass Spectral Data

m/z	Proposed Fragment Ion	Interpretation
155/157	$[\text{C}_7\text{H}_6\text{ClNO}]^+$	Molecular Ion ($[M]^+$)
137/139	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Loss of CHNO
75	$[\text{C}_6\text{H}_3]^+$	Loss of Cl and CHNO

Note: The relative intensities of the fragments will depend on the instrument conditions.

[2]

IV. Chromatographic Techniques

Chromatography is indispensable for assessing the purity of **3-chlorobenzaldehyde oxime** and for quantifying any impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

A. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. [7] Given that oximes can sometimes be thermally labile, careful method development is necessary. [8]

GC separates compounds based on their volatility and interaction with a stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) offers definitive identification of separated components. [6][7] The potential for thermal decomposition of the oxime in the injector or column is a critical consideration. [8]

- Sample Preparation:
 - Prepare a stock solution of **3-chlorobenzaldehyde oxime** in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
 - Prepare a series of calibration standards by diluting the stock solution.
- Instrument Parameters (Example):
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5 or equivalent)
 - Carrier Gas: Helium or Hydrogen
 - Injector Temperature: 250 °C
 - Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C

- Final Hold: 5 minutes
- Detector: FID at 280 °C
- Data Analysis:
 - Identify the peak corresponding to **3-chlorobenzaldehyde oxime** based on its retention time.
 - Quantify the purity by area percent or by using a calibration curve.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination and assay of drug substances and intermediates. [9][10]

Reverse-phase HPLC (RP-HPLC) separates compounds based on their polarity. A UV detector is suitable for aromatic compounds like **3-chlorobenzaldehyde oxime**. The choice of mobile phase and column is critical for achieving good resolution and peak shape.

- Sample Preparation:
 - Prepare a stock solution of **3-chlorobenzaldehyde oxime** in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.
 - Prepare a series of calibration standards by diluting the stock solution.
- Instrument Parameters (Example):
 - Column: C18, 4.6 x 150 mm, 5 µm particle size
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C

- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Data Analysis:
 - Determine the retention time of **3-chlorobenzaldehyde oxime**.
 - Assess purity by calculating the area percentage of the main peak relative to the total peak area.
 - Quantify the compound using a calibration curve generated from the standards.

Conclusion

A comprehensive analytical characterization of **3-chlorobenzaldehyde oxime** requires the synergistic use of multiple techniques. NMR and IR spectroscopy provide definitive structural confirmation, while mass spectrometry verifies the molecular weight and elemental composition. Chromatographic methods, such as GC and HPLC, are essential for determining purity and quantifying impurities. The protocols and expected data presented in this application note serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

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